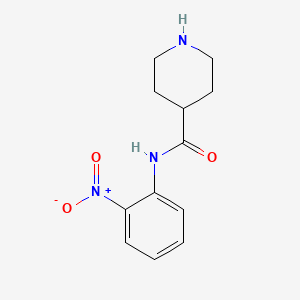

N-(2-Nitrophenyl)piperidine-4-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

883106-60-3 |

|---|---|

Molecular Formula |

C12H15N3O3 |

Molecular Weight |

249.27 g/mol |

IUPAC Name |

N-(2-nitrophenyl)piperidine-4-carboxamide |

InChI |

InChI=1S/C12H15N3O3/c16-12(9-5-7-13-8-6-9)14-10-3-1-2-4-11(10)15(17)18/h1-4,9,13H,5-8H2,(H,14,16) |

InChI Key |

ZPFNXKJEIXQWKK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Nitrophenyl Piperidine 4 Carboxamide and Its Analogs

Strategies for Constructing the Piperidine-4-carboxamide Core

The formation of the piperidine-4-carboxamide scaffold can be broadly categorized into intramolecular cyclization approaches, where a linear precursor undergoes ring closure, and intermolecular strategies, which typically involve the coupling of pre-existing piperidine (B6355638) rings with the desired aryl or acyl moieties.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the stereocontrolled synthesis of substituted piperidines from acyclic precursors. nih.govmdpi.com Various methods, including asymmetric techniques, metal-catalyzed reactions, electrophilic cyclizations, and aza-Michael additions, have been developed to afford these heterocyclic systems. nih.gov

Asymmetric synthesis of piperidine derivatives is crucial for accessing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. Organocatalysis has emerged as a significant tool in this area. For instance, chiral cinchona-based primary-tertiary diamine catalysts have been successfully employed in the asymmetric intramolecular aza-Michael addition of enone carbamates to produce 2-substituted piperidines in good yields (75–95%) and with high enantioselectivity (up to 99% ee). beilstein-journals.org The addition of a co-catalyst, such as trifluoroacetic acid (TFA), is often beneficial for the formation of the iminium intermediate. beilstein-journals.org

Another approach involves the use of biocatalysts. Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase has demonstrated a broad substrate scope in the asymmetric synthesis of N-arylated aspartic acids, which can serve as precursors to chiral piperidine scaffolds. scispace.comrug.nl This enzymatic method allows for the addition of various arylamines to fumarate with high conversion rates and excellent enantiomeric excess (>99% ee). scispace.comrug.nl

Table 1: Examples of Asymmetric Synthesis Techniques for Piperidine Core

| Catalyst/Method | Substrate Type | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Chiral Cinchona-based Diamine/TFA | Enone carbamates | 2-Substituted piperidines | 75-95% | Up to 99% | beilstein-journals.org |

| EDDS Lyase | Arylamines and Fumarate | N-arylated aspartic acids | Good | >99% | scispace.comrug.nl |

Transition metal catalysis offers a versatile and efficient means to construct the piperidine ring through intramolecular cyclization. nih.govnih.gov Various metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper, have been utilized to catalyze these transformations. nih.gov

Palladium-catalyzed reactions are particularly prevalent. For example, Pd(II)-catalyzed annulation of N-aryl-2-aminopyridines with alkynes can lead to the formation of indole and, by extension, piperidine precursors. nih.gov These reactions often proceed through the formation of a stable complex between the metal and the nitrogen of the pyridine directing group, facilitating C-H activation and subsequent cyclization. nih.gov

Cobalt-catalyzed radical cyclization presents another effective strategy. Cobalt(II) complexes can catalyze the intramolecular cyclization of linear amino-aldehydes to furnish piperidines in good yields. nih.govresearchgate.net This method operates under mild conditions and is effective for producing various substituted piperidines. researchgate.net

Copper-catalyzed intramolecular C-H amination of N-fluoride amides has also been developed for the synthesis of piperidines. acs.org This method utilizes a copper(I)/copper(II) catalytic cycle to facilitate the ring closure. acs.org

Table 2: Overview of Metal-Catalyzed Cyclization for Piperidine Synthesis

| Metal Catalyst | Reaction Type | Substrate | Product | Key Features | Reference |

| Palladium(II) | Annulation | N-aryl-2-aminopyridines and alkynes | Indole/Piperidine precursors | Directing group-assisted C-H activation | nih.gov |

| Cobalt(II) | Radical Cyclization | Linear amino-aldehydes | Substituted piperidines | Mild reaction conditions | nih.govresearchgate.net |

| Copper(I)/Copper(II) | C-H Amination | N-fluoride amides | Piperidines | Utilizes a Cu(I)/Cu(II) catalytic cycle | acs.org |

Electrophilic cyclization is a classic method for the formation of heterocyclic rings, including piperidines. This approach typically involves the activation of a double or triple bond by an electrophile, followed by nucleophilic attack from a tethered nitrogen atom. While specific examples for the direct synthesis of N-(2-nitrophenyl)piperidine-4-carboxamide via this route are not prevalent in the reviewed literature, the general principle is well-established for piperidine synthesis. nih.gov For instance, the intramolecular cyclization of unsaturated amines can be induced by various electrophiles to yield the piperidine core.

The intramolecular aza-Michael reaction is a highly effective and atom-economical method for constructing the piperidine ring. beilstein-journals.org This reaction involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound within the same molecule.

Organocatalytic enantioselective intramolecular aza-Michael reactions have been developed for the desymmetrization of prochiral substrates to yield enantiomerically enriched substituted piperidines. beilstein-journals.org For example, the use of cinchona alkaloid-derived catalysts can promote the cyclization of carbamates bearing an α,β-unsaturated ketone to afford 2-substituted piperidines with high enantioselectivity. beilstein-journals.org

The reaction can also be catalyzed by heterogeneous catalysts. For instance, the copper-based metal-organic framework (MOF) CuBTC has been shown to be an effective catalyst for the aza-Michael addition of amines to electron-deficient alkenes at room temperature. researchgate.net

Table 3: Catalysts in Intramolecular Aza-Michael Reactions for Piperidine Synthesis

| Catalyst Type | Catalyst Example | Substrate Type | Product | Key Advantage | Reference |

| Organocatalyst | Cinchona Alkaloid Derivatives | Carbamates with α,β-unsaturated ketones | Enantiomerically enriched 2-substituted piperidines | High enantioselectivity | beilstein-journals.org |

| Heterogeneous Catalyst | CuBTC (MOF) | Amines and electron-deficient alkenes | Piperidine derivatives | Room temperature reaction, catalyst recyclability | researchgate.net |

Intermolecular Formation Strategies

Intermolecular strategies for the synthesis of this compound typically involve the coupling of a pre-formed piperidine-4-carboxamide with a suitable 2-nitrophenyl electrophile. This approach is often more direct and avoids the complexities of multistep intramolecular cyclization strategies.

A highly relevant example is the synthesis of 1-(2-fluoro-4-nitrophenyl)piperidine-4-carboxamide. This compound was prepared by the reaction of 3,4-difluoronitrobenzene with isonipecotamide (piperidine-4-carboxamide) in the presence of triethylamine in methanol. chemicalbook.com The reaction proceeds via nucleophilic aromatic substitution, where the secondary amine of the piperidine ring displaces one of the fluorine atoms on the nitroaromatic ring. This method afforded the desired product in an 80% yield. chemicalbook.com It is highly probable that a similar reaction between piperidine-4-carboxamide and 1-chloro-2-nitrobenzene or 1-fluoro-2-nitrobenzene would yield this compound.

Another analogous intermolecular approach is the synthesis of N-(2′-nitrophenyl)piperidine-2-carboxamides. researchgate.net This synthesis involves a two-step, one-pot amidation of N-(o-nitrophenyl)pipecolinic acid. The carboxylic acid is first activated with thionyl chloride to form the acid chloride, which is then reacted in situ with various amines to afford the corresponding carboxamides. researchgate.net This demonstrates a robust method for forming the carboxamide functionality on a pre-existing N-aryl piperidine core.

Table 4: Intermolecular Synthesis of N-Aryl Piperidine Carboxamides

| Piperidine Precursor | Aryl Precursor | Coupling Method | Product | Yield | Reference |

| Isonipecotamide | 3,4-Difluoronitrobenzene | Nucleophilic Aromatic Substitution | 1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide | 80% | chemicalbook.com |

| N-(o-nitrophenyl)pipecolinic acid | Various amines | Amidation via acid chloride | N-(2′-nitrophenyl)piperidine-2-carboxamides | Not specified | researchgate.net |

Specific Amidation Routes for Carboxamide Formation

The formation of the carboxamide linkage is a critical step in the synthesis of this compound. This is typically achieved by activating the carboxylic acid at the 4-position of the piperidine ring, followed by reaction with an amine.

A highly effective and widely used method for the synthesis of amides from carboxylic acids is a two-step, one-pot procedure involving thionyl chloride (SOCl2). semanticscholar.orgrsc.org This protocol offers excellent yields for both secondary and tertiary amides, even with sterically hindered amines. semanticscholar.orgrsc.org The process is also compatible with acid-sensitive groups and generally proceeds with the retention of stereochemical integrity for chiral substrates. semanticscholar.orgrsc.org

The reaction mechanism involves the initial activation of the carboxylic acid with thionyl chloride to form an acyl chloride intermediate. This highly reactive species is then reacted in the same pot with the desired amine to furnish the corresponding amide. semanticscholar.orgrsc.org This method has been successfully applied to the amidation of N-protected α-amino acids with secondary amines, yielding good results. semanticscholar.orgrsc.org The versatility and efficiency of this one-pot protocol make it suitable for large-scale industrial production. semanticscholar.orgrsc.org

| Carboxylic Acid | Amine | Reagents | Key Features | Reference |

| General Carboxylic Acids | Secondary and Tertiary Amines | SOCl2 | One-pot, excellent yields, tolerates steric hindrance | semanticscholar.orgrsc.org |

| N-protected α-amino acids | Secondary Amines | SOCl2 | Good yields, retention of stereochemistry | semanticscholar.orgrsc.org |

The formation of the carboxamide can also be achieved through direct condensation reactions between a carboxylic acid and an amine. These reactions often require the use of coupling reagents to facilitate the formation of the amide bond by activating the carboxylic acid. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

While direct thermal condensation is possible, it typically requires high temperatures and can lead to side products, making it less favorable for complex molecules. The use of coupling agents allows the reaction to proceed under milder conditions, preserving the integrity of other functional groups within the molecule.

Introduction of the Nitrophenyl Moiety

The final key structural element of this compound is the 2-nitrophenyl group attached to the piperidine nitrogen. This is typically introduced via a nucleophilic substitution reaction.

The introduction of the 2-nitrophenyl group onto the piperidine nitrogen is commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the nitrogen atom of the piperidine ring acts as a nucleophile, attacking an electron-deficient aromatic ring that bears a suitable leaving group. The presence of a strong electron-withdrawing group, such as a nitro group, in the ortho or para position to the leaving group activates the aromatic ring towards nucleophilic attack.

A relevant example is the synthesis of 1-(2-fluoro-4-nitrophenyl)piperidine-4-carboxamide. In this preparation, 3,4-difluoronitrobenzene is reacted with isonipecotamide (piperidine-4-carboxamide) in the presence of a base like triethylamine in a solvent such as methanol. The piperidine nitrogen displaces one of the fluorine atoms on the nitro-activated benzene (B151609) ring to form the desired N-aryl piperidine derivative.

| Aryl Halide | Nucleophile | Base | Solvent | Temperature | Yield |

| 3,4-Difluoronitrobenzene | Isonipecotamide | Triethylamine | Methanol | 50-60 °C | 80% |

This SNAr reaction is a powerful and versatile method for forming the C-N bond between the piperidine ring and the nitrophenyl moiety, completing the synthesis of the target compound and its analogs.

Hydrogenation of Pyridine Derivatives with Nitro-substituents

The catalytic hydrogenation of pyridine derivatives is a fundamental and widely employed method for the synthesis of the piperidine core. When the target molecule contains a nitro group, as in this compound, the selective hydrogenation of the pyridine ring without concomitant reduction of the nitro group presents a significant challenge. However, with careful selection of catalysts and reaction conditions, this transformation can be achieved.

A plausible synthetic route involves the initial coupling of a suitable pyridine precursor, such as 4-carboxamidopyridine (isonicotinamide), with 1-fluoro-2-nitrobenzene. This nucleophilic aromatic substitution reaction would yield N-(2-nitrophenyl)-4-carboxamidopyridinium salt. The subsequent hydrogenation of this intermediate is a critical step.

Detailed research findings have shown that various catalysts can be employed for the hydrogenation of pyridine and its derivatives. Rhodium-based catalysts, for instance, have been used in the electrocatalytic hydrogenation of pyridine to piperidine with high yield and efficiency. While this method is powerful, the presence of a nitro group would necessitate careful optimization to avoid its reduction.

A more targeted approach would involve the use of catalysts known for their chemoselectivity. For example, sulfided platinum catalysts have been successfully used for the selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides. By reversing this selectivity, it is conceivable that conditions could be optimized to selectively reduce the pyridine ring while preserving the nitro group. This might involve the use of specific catalyst supports, solvents, and operating at low temperatures and pressures.

The general conditions for such a hydrogenation would typically involve:

| Parameter | Condition |

| Catalyst | Platinum oxide (Adam's catalyst), Rhodium on carbon, Palladium on carbon |

| Solvent | Acetic acid, Ethanol, Methanol |

| Hydrogen Pressure | 1-50 atm |

| Temperature | Room temperature to 80 °C |

| Reaction Time | 1-24 hours |

This is an interactive data table. Users can sort and filter the data as needed.

The successful hydrogenation of the N-(2-nitrophenyl)-4-carboxamidopyridinium precursor would directly yield the target compound, this compound.

Strategies Involving Nitrobenzenesulfonamides for Amine Protection

In multi-step syntheses of complex piperidine derivatives, the protection of the piperidine nitrogen is often a crucial step to control reactivity and prevent side reactions. Nitrobenzenesulfonamides, particularly the 2-nitrobenzenesulfonyl (nosyl) and 4-nitrobenzenesulfonyl (nosyl) groups, have emerged as versatile protecting groups for amines. nih.gov

The nosyl group can be readily introduced by reacting the piperidine nitrogen with the corresponding nitrobenzenesulfonyl chloride in the presence of a base. This sulfonamide linkage is stable to a wide range of reaction conditions, yet can be cleaved under mild conditions, typically using a thiol and a base. This orthogonality makes it a valuable tool in complex syntheses.

In the context of synthesizing this compound, a strategy could involve the protection of piperidine-4-carboxamide with a nitrobenzenesulfonyl group. The resulting N-(nitrobenzenesulfonyl)piperidine-4-carboxamide could then undergo further functionalization. However, a more direct application would be in the synthesis of analogs where the piperidine nitrogen is substituted with a group other than the 2-nitrophenyl moiety. In such cases, the nitrobenzenesulfonamide would serve as a protecting group during other transformations on the molecule.

A series of novel benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids have been synthesized, demonstrating the utility of this functional group in building complex molecules. researchgate.net In this work, commercially available nitro-substituted benzene sulfonyl chloride was reacted with amine derivatives in the presence of a base to form the corresponding sulfonamides. researchgate.net

| Reagent | Function |

| 2-Nitrobenzenesulfonyl chloride | Protecting group precursor |

| 4-Nitrobenzenesulfonyl chloride | Protecting group precursor |

| Triethylamine or DIPEA | Base for sulfonamide formation |

| Thiophenol/K2CO3 or other thiol/base combinations | Deprotection reagents |

This is an interactive data table. Users can sort and filter the data as needed.

Advanced Synthetic Techniques

Multi-Step Organic Synthesis (Alkylation, Acylation, Condensation)

Multi-step organic synthesis provides a versatile platform for the construction of this compound and its analogs, allowing for the systematic assembly of the molecule from simpler starting materials. Key reactions in such a sequence often include alkylation, acylation, and condensation.

A common approach involves the initial N-arylation of a piperidine derivative. For instance, piperidine-4-carboxamide can be directly arylated with 1-fluoro-2-nitrobenzene in the presence of a base such as triethylamine or potassium carbonate. This nucleophilic aromatic substitution reaction directly installs the 2-nitrophenyl group onto the piperidine nitrogen.

Alternatively, the synthesis can commence from N-(2-nitrophenyl)piperidine, which can then be functionalized at the 4-position. This would involve the introduction of a carboxylic acid or a related functional group at the 4-position, followed by amidation.

A highly relevant study describes the synthesis of N-(2′-nitrophenyl)piperidine-2-carboxamides, which are close structural analogs of the target compound. researchgate.net This synthesis was achieved via a two-step, one-pot amidation of the corresponding N-arylated amino acids. The carboxylic acid was first activated using thionyl chloride to form the acid chloride, which was then reacted in situ with various amines to afford the desired carboxamides. researchgate.net This methodology can be directly adapted for the synthesis of this compound by starting with N-(2-nitrophenyl)piperidine-4-carboxylic acid.

The key steps in a representative multi-step synthesis are outlined below:

| Step | Reaction Type | Reactants | Reagents/Conditions | Product |

| 1 | N-Arylation | Piperidine-4-carboxylic acid, 1-fluoro-2-nitrobenzene | K2CO3, DMSO, heat | N-(2-Nitrophenyl)piperidine-4-carboxylic acid |

| 2 | Amidation | N-(2-Nitrophenyl)piperidine-4-carboxylic acid | SOCl2 then NH3 or coupling agents (e.g., HATU, HOBt) | This compound |

This is an interactive data table. Users can sort and filter the data as needed.

Solid-Phase Organic Synthesis Adaptations

Solid-phase organic synthesis (SPOS) offers several advantages over traditional solution-phase chemistry, including simplified purification, the ability to use excess reagents to drive reactions to completion, and the potential for automation. These features make SPOS an attractive strategy for the synthesis of libraries of this compound analogs for drug discovery purposes.

The adaptation of SPOS to the synthesis of N-aryl piperidine-4-carboxamides would typically involve anchoring a suitable building block to a solid support (resin). For example, a protected piperidine-4-carboxylic acid could be attached to a resin via an ester or amide linkage. The synthesis would then proceed through a series of on-resin reactions, including deprotection, N-arylation, and finally, cleavage from the resin to yield the desired product.

A common solid support for the synthesis of carboxamides is the Rink amide resin. The synthesis could commence by coupling a protected piperidine-4-carboxylic acid to the Rink amide resin. Following deprotection of the piperidine nitrogen, the N-arylation step with 1-fluoro-2-nitrobenzene can be performed. The final product, this compound, would then be cleaved from the resin using a strong acid such as trifluoroacetic acid (TFA).

The general workflow for a solid-phase synthesis is as follows:

| Step | Procedure |

| 1. Resin Swelling | The resin is swelled in a suitable solvent (e.g., DMF, DCM). |

| 2. Linker Activation/First Building Block Coupling | The first building block is attached to the resin. |

| 3. Deprotection | A protecting group is removed to expose a reactive site. |

| 4. Coupling of Second Building Block | The next component of the molecule is added. |

| 5. Washing | Excess reagents and by-products are washed away. |

| 6. Cleavage | The final compound is cleaved from the solid support. |

| 7. Purification | The crude product is purified. |

This is an interactive data table. Users can sort and filter the data as needed.

Derivatization Strategies for this compound

Chiral Derivatization Approaches

The introduction of chirality into drug molecules can have a profound impact on their pharmacological properties, including potency, selectivity, and metabolic stability. This compound is an achiral molecule. However, the synthesis of chiral analogs, for example, by introducing substituents on the piperidine ring, is of significant interest. Chiral derivatization can be achieved through several approaches, including the use of chiral starting materials, chiral auxiliaries, or through the resolution of racemic mixtures.

One powerful technique for obtaining enantiomerically enriched piperidines is kinetic resolution. A study on the kinetic resolution of 2-aryl-4-methylenepiperidines using a chiral base system of n-BuLi and (-)-sparteine has been reported. This method selectively deprotonates one enantiomer of the racemic starting material, allowing for the separation of the unreacted enantiomer and the product of the deprotonated species. While this specific example does not apply directly to the achiral target compound, it demonstrates a viable strategy for creating chiral centers in similar piperidine scaffolds.

Another approach is asymmetric synthesis, where a chiral catalyst or auxiliary is used to induce stereoselectivity in a key bond-forming reaction. For instance, the asymmetric hydrogenation of a suitably substituted pyridine precursor could, in principle, yield an enantiomerically enriched piperidine core.

Furthermore, chiral derivatizing agents can be used to react with a racemic mixture of a chiral analog of this compound to form diastereomers. These diastereomers can then be separated by chromatography or crystallization, followed by the removal of the chiral auxiliary to afford the individual enantiomers.

| Approach | Description |

| Kinetic Resolution | A racemic mixture is reacted with a chiral reagent or catalyst that preferentially reacts with one enantiomer, allowing for the separation of the faster-reacting and slower-reacting enantiomers. |

| Asymmetric Synthesis | A chiral catalyst or auxiliary is used to control the stereochemical outcome of a reaction, leading to the formation of one enantiomer in excess. |

| Chiral Derivatizing Agents | A racemic mixture is reacted with a chiral molecule to form a mixture of diastereomers, which can be separated by conventional techniques. |

This is an interactive data table. Users can sort and filter the data as needed.

Functional Group Transformations (e.g., Reduction of Nitro Group)

The transformation of the nitro group in this compound and its analogs is a critical step in the synthesis of various derivatives, particularly the corresponding amino compounds. The reduction of the aromatic nitro group to a primary amine is a common yet crucial functional group transformation that opens avenues for further molecular modifications. Several methodologies have been established for this conversion, with the choice of reagent and reaction conditions being paramount to ensure high yield and chemoselectivity, preserving the integrity of the amide functionality and other substituents.

The primary product of this reduction is N-(2-aminophenyl)piperidine-4-carboxamide, a valuable intermediate for the synthesis of a wide range of biologically active molecules. The most frequently employed methods for this transformation include catalytic hydrogenation and metal-mediated reductions.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely utilized and often preferred method for the reduction of nitroarenes due to its clean reaction profile and generally high yields. This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C) or Raney nickel, in the presence of a hydrogen source.

Palladium on Carbon (Pd/C): The reduction of nitrophenyl derivatives using hydrogen gas in the presence of a Pd/C catalyst is a standard and efficient procedure. This method has been successfully applied to compounds structurally similar to this compound. For instance, the reduction of N-((E)-5-Hydroxyadamantan-2-yl)-6-(4-(4-nitrophenyl)piperazin-1-yl)picolinamide was achieved using 10% Pd/C under a hydrogen atmosphere, demonstrating the compatibility of this method with complex molecular scaffolds containing amide bonds. Similarly, the catalytic hydrogenation of N-(4-nitrophenyl) nicotinamide has been studied, highlighting the chemoselective reduction of the nitro group to the corresponding primary amine.

The general reaction scheme for the catalytic hydrogenation of this compound is depicted below:

Figure 1: Catalytic Hydrogenation of this compound

Table 1: Exemplary Conditions for Catalytic Hydrogenation of Nitrophenyl Amide Analogs

| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Reference Compound Yield |

| 10% Pd/C | H₂ gas | Methanol/Dichloromethane | Room Temp. | Atmospheric | Not specified |

| 5% Pd/C | H₂ gas | Dimethylformamide | 140-160 °C | 1000-2000 kPa | Not specified |

| Raney Nickel | H₂ gas | Acetic Acid | Room Temp. | Atmospheric | Not specified |

This table is generated based on typical conditions reported for analogous compounds and may require optimization for this compound.

Raney Nickel: Raney nickel is another effective catalyst for the hydrogenation of nitro groups. It is particularly useful when other reducible functional groups that might be affected by Pd/C are present. Raney nickel is often used as a slurry in a suitable solvent, and the reaction is carried out under a hydrogen atmosphere.

Metal-Mediated Reductions

Chemical reduction using metals in acidic or neutral media provides a classical and robust alternative to catalytic hydrogenation. These methods are often advantageous due to their cost-effectiveness and operational simplicity.

Iron in Acidic or Neutral Media: The reduction of aromatic nitro compounds using iron powder in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid, is a well-established method. A milder and often preferred variation involves the use of iron powder with ammonium chloride (NH₄Cl) in a protic solvent mixture like ethanol/water. This system is known for its excellent chemoselectivity, effectively reducing the nitro group while leaving other reducible functionalities, such as amides, esters, and halogens, intact.

The reaction proceeds via a series of single electron transfers from the iron metal to the nitro group. The general reaction scheme is as follows:

Figure 2: Iron-Mediated Reduction of this compound

Table 2: Typical Conditions for Iron-Mediated Reduction of Aromatic Nitro Compounds

| Metal | Acid/Additive | Solvent | Temperature | Reaction Time | Typical Yield |

| Fe powder | NH₄Cl | Ethanol/Water | Reflux | 1-3 h | High |

| Fe powder | Acetic Acid | Ethanol | 100 °C | 2 h | ~64% |

| Fe powder | HCl (cat.) | Ethanol | Reflux | Not specified | Good |

Yields are based on general procedures for nitroarene reduction and may vary for the specific substrate.

Tin(II) Chloride: Reduction with tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is another classic method for converting nitroarenes to anilines. This method is known for its high efficiency and tolerance to a variety of functional groups. The reaction is typically carried out in a protic solvent like ethanol.

Structural Elucidation and Advanced Characterization of N 2 Nitrophenyl Piperidine 4 Carboxamide Derivatives

Spectroscopic Analysis

Spectroscopic techniques are indispensable for elucidating the structure of organic molecules by examining the interaction of matter with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For N-(2-Nitrophenyl)piperidine-4-carboxamide, the spectrum would exhibit distinct signals for the aromatic protons of the nitrophenyl ring, the protons on the piperidine (B6355638) ring, and the amide N-H proton. researchgate.net The protons on the piperidine ring typically appear as complex multiplets in the aliphatic region (δ 1.5-3.5 ppm). researchgate.netchemicalbook.com The protons adjacent to the nitrogen atoms (H-2 and H-6) are expected to be shifted downfield compared to the other ring protons (H-3 and H-5). The aromatic protons on the 2-nitrophenyl group would appear in the aromatic region (δ 7.0-8.2 ppm), with splitting patterns dictated by their substitution. The amide proton (CONH) would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy provides information about the different types of carbon atoms in a molecule. The spectrum of this compound would show distinct signals for the carbonyl carbon of the amide group, the carbons of the aromatic ring, and the carbons of the piperidine ring. The amide carbonyl carbon is typically found significantly downfield (δ 170-180 ppm). nih.gov The aromatic carbons would resonate in the δ 115-150 ppm range, while the aliphatic carbons of the piperidine ring would appear upfield (δ 25-50 ppm). chemicalbook.com

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Piperidine H-2, H-6 | ~3.0 - 3.5 (m) | ~45 - 55 |

| Piperidine H-3, H-5 | ~1.7 - 2.1 (m) | ~25 - 35 |

| Piperidine H-4 | ~2.4 - 2.8 (m) | ~40 - 45 |

| Aromatic CH | ~7.0 - 8.2 (m) | ~115 - 140 |

| Aromatic C-N | - | ~145 - 150 |

| Aromatic C-NO₂ | - | ~140 - 145 |

| Amide NH | ~7.5 - 8.5 (br s) | - |

| Amide C=O | - | ~174 - 178 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. researchgate.net A strong absorption band around 1640-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the amide group (Amide I band). nih.gov The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The N-H bending vibration (Amide II band) is expected around 1510-1570 cm⁻¹. Strong bands corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group would be observed around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. Aliphatic C-H stretching from the piperidine ring would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be seen just above 3000 cm⁻¹. nih.govresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Amide I) | 1640 - 1680 |

| N-H Bend (Amide II) | 1510 - 1570 |

| NO₂ Asymmetric Stretch | 1500 - 1550 |

| NO₂ Symmetric Stretch | 1330 - 1370 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on fragmentation patterns. researchgate.net For this compound (C₁₂H₁₅N₃O₃), the molecular weight is 265.27 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 265.

The fragmentation of the molecular ion would likely proceed through several pathways characteristic of its structure. libretexts.org Alpha-cleavage adjacent to the piperidine nitrogen is a common fragmentation pathway for amines. miamioh.edu Cleavage of the amide bond can also occur. Key expected fragments would include the loss of the nitrophenyl group or cleavage within the piperidine ring. A significant fragment ion at m/z 189 could arise from the loss of the carboxamide group (CONH₂), representing the 1-(2-nitrophenyl)piperidine (B57168) cation. chemicalbook.com

| m/z | Possible Fragment Identity |

|---|---|

| 265 | [M]⁺ Molecular Ion |

| 221 | [M - CONH₂]⁺ |

| 189 | [M - C₂H₄NO]⁺ (Loss of carboxamide and part of ring) or [C₁₁H₁₃N₂O]⁺ |

| 122 | [C₆H₄NO₂]⁺ (Nitrophenyl group) |

| 84 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the molecular formula. The calculated elemental composition for this compound (C₁₂H₁₅N₃O₃) is compared against experimentally determined values. A close agreement, typically within ±0.4%, provides strong evidence for the proposed molecular formula and the purity of the sample. nih.govresearchgate.net

| Element | Mass | Calculated Percentage |

|---|---|---|

| Carbon (C) | 144.12 | 54.33% |

| Hydrogen (H) | 15.12 | 5.70% |

| Nitrogen (N) | 42.03 | 15.84% |

| Oxygen (O) | 48.00 | 18.10% |

X-ray Diffraction Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the exact connectivity and stereochemistry of the molecule. For this compound, an X-ray crystal structure would be expected to show the piperidine ring adopting a stable chair conformation. nih.gov The analysis would also reveal the dihedral angle between the plane of the nitrophenyl ring and the piperidine ring, which is influenced by steric hindrance. strath.ac.uknih.gov Furthermore, the crystal packing would be elucidated, showing intermolecular interactions such as hydrogen bonds. The amide N-H group can act as a hydrogen bond donor, and the amide carbonyl oxygen and the oxygens of the nitro group can act as acceptors, potentially forming a network that stabilizes the crystal lattice. nih.govresearchgate.net

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformational flexibility of this compound is primarily dictated by the piperidine ring and the rotation around the N-aryl bond. The piperidine ring is expected to exist predominantly in a chair conformation to minimize steric strain. The large N-(2-nitrophenyl)carboxamide substituent would preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions.

Another key conformational feature is the rotation around the C(phenyl)-N(piperidine) bond. The degree of rotation determines the relative orientation of the two ring systems. This orientation is influenced by steric hindrance from the ortho-nitro group, which can restrict free rotation. researchgate.net Computational modeling, such as Density Functional Theory (DFT), can be employed to calculate the energies of different conformers and identify the most stable, low-energy conformations of the molecule in the gas phase or in solution. researchgate.net This analysis provides insight into the molecule's preferred shape, which can influence its physical properties and interactions. nih.gov

Assessment of Intramolecular Interactions (e.g., Hydrogen Bonding)

A pivotal feature in the structural conformation of this compound is the presence of a significant intramolecular hydrogen bond. This interaction occurs between the hydrogen atom of the amide group (N-H) and one of the oxygen atoms of the ortho-positioned nitro group on the phenyl ring. This bonding is a well-documented phenomenon in ortho-nitroanilides and related structures. nih.gov

The presence of this intramolecular hydrogen bond is expected to have a notable effect on the spectroscopic properties of the molecule, particularly the ¹H NMR chemical shift of the amide proton, which would likely appear further downfield, and the vibrational frequency of the N-H bond in infrared spectroscopy.

| Interaction | D-H···A | d(H···A) (Å) | d(D···A) (Å) | ∠(D-H···A) (°) | Reference Compound |

|---|---|---|---|---|---|

| Intramolecular H-Bond | N-H···O(nitro) | 2.01 | - | - | N,N′-bis(2-nitrophenyl)glutaramide nih.gov |

Analysis of Rotational Barriers and Rotamers

The rotation around the single bonds within the this compound molecule is not entirely free, leading to the existence of different rotational isomers, or rotamers. The most significant rotational barriers are associated with the amide C-N bond and the N-C(aryl) bond.

The amide bond (CO-N) exhibits a partial double bond character due to resonance, which imparts a significant barrier to rotation. This barrier is a common feature in amides and is responsible for the planarity of the amide group. mdpi.com For N-benzhydrylformamides, the rotational barriers for the formyl group have been calculated to be in the range of 20-23 kcal/mol. mdpi.com A similar range would be expected for the amide bond in the title compound.

Furthermore, rotation around the N-C(aryl) bond is also hindered. This is primarily due to the steric hindrance imposed by the bulky ortho-nitro group, as well as the stabilizing effect of the intramolecular hydrogen bond discussed previously. The ortho-substituent forces the phenyl ring and the amide group to be non-coplanar to minimize steric repulsion. In the crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide, the dihedral angle between the N-bonded benzene (B151609) ring and the central amide fragment is 24.29 (10)°. nih.gov A significant rotational barrier would need to be overcome to disrupt this established conformation. Computational studies on ortho-substituted tertiary aromatic amides have shown a dramatic increase in the rotational barrier around the C(aryl)-C(O) bond, which is analogous to the N-C(aryl) bond in this context, with increasing steric bulk of the ortho-substituent. nsf.gov

The interplay of these rotational barriers dictates the population of different rotamers at a given temperature. The most stable rotamer will be the one that minimizes steric clashes while maximizing stabilizing interactions like the intramolecular hydrogen bond.

| Compound | Dihedral Angle (°) [Plane 1 vs. Plane 2] | Description |

|---|---|---|

| 2-nitro-N-(2-nitrophenyl)benzamide nih.gov | 24.29 (10) | N-bonded benzene ring vs. central amide fragment |

| 2-nitro-N-(2-nitrophenyl)benzamide nih.gov | 71.76 (6) | C-bonded benzene ring vs. central amide fragment |

Evaluation of Molecular Planarity and Puckering

While the amide group and the nitrophenyl moiety exhibit a degree of planarity due to electronic delocalization and intramolecular hydrogen bonding, the piperidine ring is inherently non-planar. Saturated six-membered rings like piperidine adopt puckered conformations to alleviate angular and torsional strain. The most common and stable conformation for a piperidine ring is the chair conformation.

The specific puckering of the piperidine ring can be quantitatively described using Cremer-Pople puckering parameters. researchgate.net These parameters, including the total puckering amplitude (Q) and the phase angles (θ and φ), provide a precise description of the ring's shape. For a perfect chair conformation, the puckering parameters would conform to specific theoretical values.

| Conformation | Relative Energy | Key Features |

|---|---|---|

| Chair | Lowest | All C-C bonds are staggered, minimizing torsional strain. |

| Twist-Boat | Higher | Avoids flagpole interactions of the boat form. |

| Boat | Highest | Significant steric strain from flagpole interactions. |

Computational and Theoretical Studies on N 2 Nitrophenyl Piperidine 4 Carboxamide

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as N-(2-Nitrophenyl)piperidine-4-carboxamide, interacts with a macromolecular target, typically a protein. These methods are crucial in drug discovery for screening potential drug candidates and optimizing their structures. While specific, in-depth docking studies for this compound against a particular target are not extensively detailed in published literature, the general approach and the insights gained can be understood from research on analogous piperidine-4-carboxamide derivatives. researchgate.netresearchgate.net

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov The strength of this interaction is quantified as a binding affinity or binding energy, typically expressed in kcal/mol. Studies on various piperidine (B6355638) carboxamide derivatives show their potential to bind to a range of biological targets, including Anaplastic Lymphoma Kinase (ALK) and sigma receptors. researchgate.netnih.gov

In these studies, the binding affinity is predicted using scoring functions that evaluate the fitness of the ligand's pose within the protein's active site. A lower binding energy value typically indicates a more stable and potent interaction. For the broader class of piperidine derivatives, these simulations reveal key interaction patterns that are likely relevant for this compound. These patterns often involve a combination of hydrophobic interactions, where nonpolar parts of the ligand interact with nonpolar residues of the protein, and specific electrostatic interactions. researchgate.netresearchgate.net

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Examples) |

|---|---|---|---|

| Piperidine-based compounds | Sigma-1 Receptor (S1R) | -7.0 to -9.5 | Glu172, Asp126, Phe107 |

| Piperidine Carboxamide Derivatives | Anaplastic Lymphoma Kinase (ALK) | -6.0 to -8.5 | (Not specified) |

| N-functionalized Piperidine Derivatives | Dopamine (B1211576) Receptor D2 | (Not specified) | (Not specified) |

The stability of a ligand-receptor complex is highly dependent on specific non-covalent interactions, such as hydrogen bonds and pi-pi stacking. nih.gov

Hydrogen Bonds: The this compound structure contains a carboxamide group (-CONH-), which is an excellent hydrogen bond donor (the N-H group) and acceptor (the C=O group). Computational models show that this moiety can form critical hydrogen bonds with amino acid residues in a protein's active site, such as glutamic acid or aspartic acid, which act as anchors for the molecule. nih.gov

Pi-Pi and Pi-Cation Interactions: The nitrophenyl ring of the compound is an aromatic system capable of engaging in pi-pi stacking interactions with aromatic residues of the target protein, such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). nih.gov In studies of related piperidine compounds binding to the sigma-1 receptor, π-π interactions with residues like Tyr103 and π-cation contacts with Phe107 were identified as crucial for stabilizing the binding pose. nih.gov These types of interactions are fundamental to molecular recognition and binding affinity.

Quantum Chemical Calculations for Molecular Descriptors

Quantum chemical calculations are employed to determine the electronic structure and physicochemical properties of a molecule. These properties, known as molecular descriptors, are vital for predicting a compound's absorption, distribution, metabolism, and excretion (ADMET) profile.

Topological Polar Surface Area (TPSA) is a descriptor calculated from the summation of the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. nih.gov It is a strong predictor of a drug's ability to permeate cell membranes. nih.gov A high TPSA value is generally associated with lower membrane permeability. The calculation for this compound accounts for the polar contributions of the nitro group and the carboxamide moiety.

LogP, the logarithm of the octanol-water partition coefficient, is the primary measure of a molecule's lipophilicity (fat-solubility). This property is critical as it influences the compound's solubility, absorption across biological membranes, and distribution throughout the body. Various computational models (e.g., ClogP, XLogP3, ALOGP) exist to predict this value.

These simple structural descriptors are fundamental in assessing a compound's drug-likeness, often in the context of rules like Lipinski's Rule of Five.

Hydrogen Bond Donors/Acceptors: This count quantifies a molecule's potential to form hydrogen bonds, which is critical for its interaction with biological targets and for its solubility.

Rotatable Bonds: The number of rotatable bonds is a measure of the molecule's conformational flexibility. High flexibility can sometimes be detrimental to binding affinity due to an entropic penalty upon binding.

| Descriptor | Definition | Predicted Value |

|---|---|---|

| Topological Polar Surface Area (TPSA) | Surface area of polar atoms (N, O). | 84.66 Ų |

| LogP (XLogP3) | Measure of lipophilicity. | 1.97 |

| Hydrogen Bond Donor Count | Number of N-H or O-H bonds. | 1 |

| Hydrogen Bond Acceptor Count | Number of N or O atoms. | 4 |

| Rotatable Bond Count | Number of single bonds that allow free rotation. | 2 |

Note: The values in Table 2 are computationally predicted and sourced from public chemical databases.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

2D-QSAR Applications

Two-dimensional QSAR (2D-QSAR) studies correlate biological activity with physicochemical properties or descriptors that can be calculated from the 2D representation of a molecule. These descriptors can include parameters like molecular weight, lipophilicity (logP), molar refractivity, and topological indices.

For a hypothetical 2D-QSAR study on a series of nitrophenylpiperidine analogs, the process would involve:

Data Set Collection: Assembling a series of compounds with the this compound core structure and their corresponding measured biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating various 2D descriptors for each molecule in the series.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) to build an equation that links the descriptors to the biological activity.

Model Validation: Assessing the statistical significance and predictive power of the model using techniques like cross-validation.

Such a model could reveal, for instance, that increased lipophilicity on the piperidine ring is positively correlated with activity, while the addition of bulky groups on the phenyl ring is detrimental. However, no specific 2D-QSAR models for this compound have been published.

3D-QSAR Modeling (e.g., CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding by considering the 3D structure of molecules and their interaction fields. Comparative Molecular Similarity Indices Analysis (CoMSIA) is a prominent 3D-QSAR technique. It calculates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a set of aligned molecules and correlates these fields with their biological activities.

A CoMSIA study on this compound derivatives would involve aligning a set of analogs and generating contour maps. These maps visualize regions where specific properties are favorable or unfavorable for biological activity. For example, a CoMSIA map might show:

Green Contours: Indicating areas where bulky (sterically favorable) groups enhance activity.

Blue Contours: Highlighting regions where electropositive groups increase potency.

Red Contours: Showing areas where electronegative groups are preferred.

Studies on other classes of piperidine carboxamide derivatives have successfully used CoMSIA to guide the design of more potent compounds, such as inhibitors for anaplastic lymphoma kinase (ALK). researchgate.net These models indicate the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. researchgate.net However, specific CoMSIA models for this compound are not available.

Structure Optimization Guided by Computational Models

The insights gained from QSAR models are instrumental in guiding the rational design and optimization of lead compounds. If a QSAR model were available for this compound, it would serve as a predictive tool.

For instance, if a CoMSIA model indicated that a hydrogen bond donor is favorable at a specific position on the piperidine ring, medicinal chemists could synthesize new derivatives incorporating this feature. The model could then predict the activity of these new, unsynthesized compounds, allowing researchers to prioritize the synthesis of the most promising candidates. This iterative process of prediction, synthesis, and testing accelerates the drug discovery process. Computational studies on various piperidine derivatives have demonstrated the utility of this approach for designing new compounds with enhanced activity. nih.govtandfonline.com

Computational Prediction of Biological Activity

Beyond QSAR, various computational tools can predict the likely biological activities of a compound based on its structure. Software platforms like PASS (Prediction of Activity Spectra for Substances) analyze the structure of a molecule and compare it to a large database of known bioactive compounds to predict a spectrum of potential pharmacological effects, mechanisms of action, and even potential toxicity. clinmedkaz.orgmdpi.com

For this compound, such a prediction might suggest potential activities based on the presence of the nitrophenyl and piperidine carboxamide moieties. For example, similar structures are often investigated for their roles in oncology or neuroscience. clinmedkaz.org These predictions are probabilistic, indicating the likelihood that a compound is active (Pa) or inactive (Pi) for a particular biological function. researchgate.net These in silico predictions provide a valuable starting point for experimental screening but require laboratory validation.

Structure Activity Relationship Sar Investigations of N 2 Nitrophenyl Piperidine 4 Carboxamide Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of N-(2-Nitrophenyl)piperidine-4-carboxamide derivatives is highly sensitive to modifications across different parts of the molecule. Key areas of investigation have included the positioning of the nitro group on the phenyl ring, the integrity of the carboxamide linker, substitutions on the amide nitrogen, and the molecule's conformational posture.

The position of the nitro group on the N-phenyl ring is a critical determinant of biological activity. While direct SAR studies on N-phenylpiperidine-4-carboxamide isomers are limited, data from analogous compound series provide strong indications of the positional influence. For instance, in a series of N-(nitrophenyl)naphthalene-2-carboxamides, a shift of the nitro substituent from the ortho- to the para-position was found to increase antiproliferative activity. researchgate.net This suggests that the electronic and steric environment dictated by the nitro group's location significantly impacts target interaction.

The ortho-position, as seen in this compound, has unique properties. The proximity of the nitro group to the piperidine (B6355638) linkage can lead to intramolecular interactions, such as hydrogen bonding, which may influence the compound's acidity and conformational preference. reddit.com Furthermore, steric hindrance between the ortho-nitro group and the piperidine ring can cause the nitro group to rotate slightly out of the plane of the phenyl ring, potentially weakening its resonance-based electron-withdrawing effect. reddit.com In contrast, a para-nitro group exerts a strong, unhindered electron-withdrawing effect through resonance, which can significantly alter the electronic properties of the entire N-phenyl moiety and its interaction with biological targets. mdpi.com

These observations underscore the importance of the nitro group's placement, with the ortho, meta, and para positions offering distinct electronic and steric profiles that can be exploited to modulate biological activity.

The piperidine-4-carboxamide linker is an essential structural element, and its integrity is crucial for maintaining biological activity. Studies on the regioisomeric N-arylpiperidine-3-carboxamide scaffold have demonstrated that even minor alterations to this linker can lead to a complete loss of function. nih.govacs.org

Key findings highlight the linker's importance:

Regioisomerism: Moving the carboxamide group from the 3-position to the 4-position of the piperidine ring resulted in an inactive compound in a senescence-induction assay. nih.govacs.org This indicates a strict spatial requirement for the orientation of the carboxamide group relative to the rest of the scaffold.

Linker Composition: Replacement of the methylene (B1212753) linker adjacent to the amide with other functional groups, such as a carbonyl or sulfonyl group, was not tolerated and abolished activity. nih.gov

Amide Bond Orientation: A reverse-amide analogue, where the CO and NH groups were swapped, also proved to be inactive, emphasizing the critical role of the specific hydrogen bonding vectors provided by the carboxamide moiety. nih.gov

These findings suggest that the carboxamide group is not merely a spacer but actively participates in target binding, likely through specific hydrogen bond donor (N-H) and acceptor (C=O) interactions. The precise length, rigidity, and electronic nature of this linker are finely tuned for optimal biological effect. The potential for replacing the amide with non-classical bioisosteres, such as a trifluoroethylamine motif or various five-membered heterocyclic rings (e.g., triazoles, oxadiazoles), represents a possible strategy to improve metabolic stability or pharmacokinetic profiles, though such modifications would need to preserve the critical binding interactions. nih.govdrughunter.com

| Modification of Piperidine-Carboxamide Linker (on a 3-carboxamide scaffold) | Biological Activity |

| Piperidine-3-carboxamide (Reference) | Active |

| Piperidine-4-carboxamide | Inactive |

| Reverse-amide analogue | Inactive |

| Carbonyl linker instead of methylene | Inactive |

| Sulfonyl linker instead of methylene | Inactive |

Table based on findings from related N-arylpiperidine-3-carboxamide derivatives. nih.govacs.org

Substitution on the amide nitrogen atom of the carboxamide functionality introduces another layer of structural diversity that can be used to probe the steric and electronic requirements of the binding site. Introducing substituents in place of the amide hydrogen can have several consequences:

Hydrogen Bonding: It eliminates the hydrogen bond donor capability of the amide N-H group. If this interaction is critical for target binding, N-substitution would be detrimental to activity.

Steric Effects: The introduction of alkyl or aryl groups can create steric hindrance, preventing the molecule from adopting the necessary conformation to fit within the binding pocket. Conversely, small, appropriately shaped substituents could access new sub-pockets and form favorable van der Waals interactions.

Physicochemical Properties: N-substitution generally increases the lipophilicity of the molecule, which can affect its solubility, cell permeability, and metabolic stability.

While specific SAR data for N-substituted this compound is not extensively detailed in the available literature, general principles of medicinal chemistry suggest that this position is highly sensitive to modification. The impact of any substituent would be highly dependent on the specific topology of the biological target.

The three-dimensional structure of this compound derivatives is a key factor governing their interaction with biological targets. The conformational flexibility of the piperidine ring and the rotational freedom around the various single bonds allow the molecule to adopt multiple shapes.

The piperidine ring typically exists in a low-energy chair conformation. For 4-substituted piperidines, the substituent (in this case, the carboxamide group) can occupy either an axial or an equatorial position. The relative energy of these conformers is crucial, as one orientation is often strongly preferred for binding. nih.gov Molecular mechanics calculations have shown that electrostatic interactions, particularly involving a protonated piperidine nitrogen, can significantly influence the conformational preference, sometimes even reversing it from the non-protonated state. nih.gov

Furthermore, in N-acylpiperidines, an equilibrium between chair and twist-boat conformations can exist, which can be influenced by substituents. nih.gov Molecular docking and 3D-QSAR studies on related piperidine carboxamide series have consistently shown that a specific, low-energy conformation is required for optimal binding to target proteins, such as anaplastic lymphoma kinase (ALK). researchgate.netarabjchem.org These studies highlight the necessity for the molecule to adopt a precise geometry to align its key interacting groups with complementary features in the target's binding site.

Elucidation of Key Pharmacophoric Elements

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. Based on SAR studies of closely related N-arylpiperidine carboxamides, a clear pharmacophore model has emerged. Although developed for the 3-carboxamide regioisomer, its features are highly relevant for understanding the 4-carboxamide series. nih.gov

The key pharmacophoric elements include:

Aromatic Ring (R1): The N-phenyl ring, which engages in hydrophobic and potential π-stacking interactions within the binding pocket. The electronic nature of this ring, modulated by substituents like the nitro group, is critical.

Hydrogen Bond Acceptor (A): The carbonyl oxygen of the carboxamide group is a crucial hydrogen bond acceptor. Its spatial position is rigidly defined, as demonstrated by the inactivity of reverse-amide and other linker-modified analogs. nih.gov

Additional Aromatic/Hydrophobic Regions: Depending on the specific target, additional groups attached to the carboxamide nitrogen or the piperidine ring can occupy other hydrophobic pockets.

A ligand-based pharmacophore hypothesis for a related series identified a six-point model, comprising three aromatic rings, one hydrogen-bond acceptor, one hydrophobic group, and one positively ionizable feature, which successfully rationalized the observed SAR. nih.gov This model underscores the complex and highly specific nature of the interactions governing the activity of this class of compounds.

Rational Design of Analogs based on SAR Insights

The knowledge gained from SAR and pharmacophore modeling provides a powerful foundation for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. This approach moves beyond random screening to a targeted strategy of molecular optimization.

Examples from related piperidine carboxamide inhibitor programs illustrate this process:

ALK Inhibitors: An initial piperidine carboxamide hit was identified through high-throughput screening. Subsequent SAR studies focused on parallel optimization of both the left-hand (piperidine N-substituent) and right-hand (amide N-substituent) sides of the molecule. This systematic approach, guided by X-ray co-crystal structures, led to analogs with significantly improved potency and selectivity. researchgate.net

HIV-1 NNRTIs: In the development of novel non-nucleoside reverse transcriptase inhibitors, a series of N-arylmethyl substituted piperidine-linked aniline (B41778) derivatives were designed. The preliminary SAR was rationalized using molecular simulation, which provided insights into the binding mode and guided the synthesis of new compounds with enhanced activity against wild-type and mutant strains of HIV-1. nih.gov

For the this compound series, SAR insights suggest several avenues for rational design. For example, knowing the importance of the nitro group's position, analogs could be synthesized with the nitro group at the meta or para position to probe for improved activity. Understanding the strict conformational and steric limits of the carboxamide linker would guide the design of bioisosteric replacements aimed at enhancing metabolic stability without disrupting essential binding interactions. This iterative cycle of design, synthesis, and testing, informed by a continuously refined SAR model, is central to modern drug discovery.

Biological Activity and Mechanistic Investigations in Vitro Focus

In Vitro Screening Methodologies

Evaluation of Antibacterial Properties

The antibacterial potential of piperidine (B6355638) carboxamide derivatives has been assessed using various in vitro methodologies. A common approach is the broth microdilution method, which is utilized to determine the minimum inhibitory concentration (MIC) of a compound against a panel of bacterial strains. This method involves preparing serial dilutions of the test compound in a liquid growth medium in microtiter plates, followed by inoculation with a standardized number of bacteria. The MIC is defined as the lowest concentration of the compound that visibly inhibits bacterial growth after a specific incubation period.

In a study investigating substituted N-(2′-nitrophenyl)piperidine-2-carboxamides, which are positional isomers of the titular compound, their antibacterial activities were evaluated against five Gram-positive and five Gram-negative bacterial strains using the broth micro-dilution procedure. researchgate.net The activities of these compounds were compared to standard antibiotics such as streptomycin (B1217042) and nalidixic acid. researchgate.net One of the synthesized carboxamides demonstrated notable activity against Staphylococcus aureus with a MIC value of 15.6 µg/mL. researchgate.net

Another common technique for evaluating antibacterial properties is the agar (B569324) disc diffusion method. In this assay, a standardized inoculum of bacteria is spread over the surface of an agar plate. Paper discs impregnated with the test compound are then placed on the agar surface. The compound diffuses from the disc into the agar, creating a concentration gradient. If the compound is effective against the bacteria, a clear zone of inhibition will appear around the disc where bacterial growth has been prevented. The diameter of this zone is proportional to the antibacterial activity of the compound. While specific data for N-(2-Nitrophenyl)piperidine-4-carboxamide is not available, this method has been widely used for other piperidine derivatives. biomedpharmajournal.org

Table 1: Antibacterial Activity of a Related N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivative

| Compound | Bacterial Strain | MIC (µg/mL) |

| Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamide (4b) | Staphylococcus aureus | 15.6 |

| Data sourced from a study on substituted N-(2′-nitrophenyl)pyrrolidine- and piperidine-2-carboxamides. researchgate.net |

Assessment of Antioxidant Properties

The antioxidant properties of chemical compounds are frequently evaluated using in vitro assays that measure their ability to scavenge free radicals. Two of the most common methods are the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay.

In the DPPH assay, the stable free radical DPPH has a deep violet color in solution. When it reacts with an antioxidant, it is reduced, and the color changes to yellow. The degree of discoloration, which is measured spectrophotometrically, indicates the scavenging potential of the test compound. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

The ABTS assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation. The reduction of the radical cation by the antioxidant leads to a decrease in absorbance, which is measured to quantify the antioxidant activity.

For a series of substituted N-(2′-nitrophenyl)pyrrolidine-2-carboxamides and N-(2′-nitrophenyl)piperidine-2-carboxamides, their antioxidant properties were evaluated using both the DPPH and ABTS methods. researchgate.net One of the pyrrolidine-2-carboxamide (B126068) derivatives recorded an IC50 value of 1.22 × 10⁻³ mg/mL in the DPPH assay, while another derivative showed an IC50 value of 1.45 × 10⁻⁴ mg/mL in the ABTS assay. researchgate.net These findings, although not directly on the 4-carboxamide isomer, suggest that the N-(2-nitrophenyl) moiety in conjunction with a cyclic amine carboxamide structure may contribute to antioxidant activity.

Table 2: Antioxidant Activity of Related N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivatives

| Compound | Assay | IC50 (mg/mL) |

| Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamide (4a) | DPPH | 1.22 × 10⁻³ |

| Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamide (4k) | ABTS | 1.45 × 10⁻⁴ |

| Data sourced from a study on substituted N-(2′-nitrophenyl)pyrrolidine- and piperidine-2-carboxamides. researchgate.net |

Analysis of Antiproliferative or Anticancer Activities (in vitro)

The in vitro antiproliferative or anticancer activities of compounds are typically assessed using cultured human cancer cell lines. A widely used method is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength. A decrease in formazan production in treated cells compared to untreated controls indicates a reduction in cell viability or proliferation.

While specific data for this compound is limited, studies on related structures highlight the potential of the piperidine carboxamide scaffold in cancer research. For instance, derivatives of N-(2-aminoethyl)piperidine-4-carboxamide have been evaluated for their in vitro anti-proliferative abilities against the human liver cancer cell line HepG2 and the chronic myelogenous leukemia cell line K562. nih.gov One representative compound from this series exhibited an IC50 value of 11.3 μM against HepG2 cells and 4.5 μM against K562 cells. nih.gov

Furthermore, a series of N-(4′-nitrophenyl)-l-prolinamides, which share the nitrophenyl and carboxamide features, were evaluated for their cytotoxicity against four human carcinoma cell lines: SGC7901 (gastric), HCT-116 (colon), HepG2 (liver), and A549 (lung) using the MTT assay. nih.govresearchgate.net Several of these compounds displayed significant tumor inhibitory activities, with one derivative showing a 95.41% cell inhibition against the A549 cell line at a concentration of 100 µM. nih.govresearchgate.net

Table 3: In Vitro Antiproliferative Activity of a Related N-(2-aminoethyl)piperidine-4-carboxamide Derivative

| Compound | Cell Line | IC50 (µM) |

| Derivative of N-(2-aminoethyl)piperidine-4-carboxamide (6b) | HepG2 (Human Liver Cancer) | 11.3 |

| Derivative of N-(2-aminoethyl)piperidine-4-carboxamide (6b) | K562 (Chronic Myelogenous Leukemia) | 4.5 |

| Data sourced from a study on N-(2-aminoethyl)piperidine-4-carboxamide derivatives. nih.gov |

Enzyme Inhibition Studies (in vitro biochemical assays)

In vitro biochemical assays are crucial for determining if a compound can inhibit the activity of a specific enzyme. These assays typically involve incubating the enzyme with its substrate in the presence and absence of the test compound. The rate of the enzymatic reaction is then measured, often by monitoring the formation of a product or the depletion of a substrate.

While there is no specific information available on enzyme inhibition by this compound, related piperidine-4-carboxamide derivatives have been investigated as enzyme inhibitors. For example, a class of piperidine-4-carboxamides has been identified as inhibitors of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. ontosight.ai The inhibitory activity of these compounds was assessed in an enzymatic supercoiling inhibition assay.

In another study, derivatives of N-(2-aminoethyl)piperidine-4-carboxamide were explored as potential multi-kinase inhibitors, targeting enzymes such as VEGFR-2, ERK-2, and Abl-1, which are implicated in cancer. nih.gov The inhibitory potential of these compounds would typically be evaluated in kinase activity assays, which measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide.

Receptor Binding and Modulation Studies (in vitro)

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically involve a radiolabeled ligand that is known to bind to the receptor of interest. The ability of the test compound to displace the radiolabeled ligand from the receptor is measured, and from this, the binding affinity (often expressed as Ki or IC50) of the test compound can be determined.

There is a lack of specific receptor binding data for this compound. However, a study on a related compound, N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4), identified it as a multi-target ligand of aminergic G protein-coupled receptors (GPCRs). nih.gov This compound showed affinity for dopamine (B1211576) D1, D2, and D3 receptors, as well as serotonin (B10506) 5-HT2A and 5-HT7 receptors. nih.gov Such studies underscore the potential for the piperidine-4-carboxamide scaffold to interact with various receptor systems.

Biological Target Identification

The identification of the specific biological targets of a compound is a critical step in understanding its mechanism of action. For this compound, the direct biological targets have not been definitively identified in the available literature. However, research on related compounds provides some potential avenues for investigation.

As mentioned previously, a class of piperidine-4-carboxamides has been found to target bacterial DNA gyrase, suggesting a potential mechanism for their antibacterial activity. ontosight.ai In the context of anticancer research, the exploration of N-(2-aminoethyl)piperidine-4-carboxamide derivatives as multi-kinase inhibitors points towards enzymes like VEGFR-2, ERK-2, and Abl-1 as potential targets. nih.gov

Furthermore, the discovery of a piperidine-4-carboxamide derivative that acts as a multi-target ligand for dopamine and serotonin receptors suggests that aminergic GPCRs could be another class of biological targets for this chemical scaffold. nih.gov The identification of the precise molecular targets of this compound will require further dedicated research, including techniques such as affinity chromatography, proteomics, and computational modeling.

Execution of the request to generate an article focusing solely on the chemical compound “this compound” is not possible at this time. Extensive searches for scientific literature detailing the specific biological activities and mechanistic investigations as outlined in the provided structure did not yield any direct research on this particular compound.

The search results contained information on structurally related but distinct molecules, such as other piperidine carboxamide derivatives or different nitrophenyl compounds. Adhering to the strict instructions to only include information about “this compound” and to follow the detailed outline regarding its chemical proteomics, activity-based protein profiling, specific molecular targets, and enzyme inhibition kinetics, would not be feasible.

To generate a scientifically accurate and relevant article as requested, published research studies focusing specifically on “this compound” are required. Without such dedicated literature, any attempt to create the article would rely on speculation or inaccurate extrapolation from related compounds, which would violate the core requirements of the prompt. Therefore, in the absence of specific data for "this compound," the article cannot be written.

Research Applications and Future Directions for N 2 Nitrophenyl Piperidine 4 Carboxamide

Utility as a Synthetic Intermediate in Organic Synthesis

N-(2-Nitrophenyl)piperidine-4-carboxamide serves as a valuable synthetic intermediate in the construction of more complex molecular architectures, particularly nitrogen-containing heterocyclic compounds. Arylated amino acids and their derivatives are recognized as crucial building blocks for the synthesis of these heterocycles, which often exhibit a range of biological activities. researchgate.net The presence of the 2-nitrophenyl group offers a handle for various chemical transformations. For instance, the nitro group can be readily reduced to an amino group, which can then participate in a variety of cyclization and condensation reactions to form fused heterocyclic systems.

Furthermore, the piperidine (B6355638) ring itself is a key structural unit in many pharmaceuticals and natural products. nih.gov The carboxamide functional group provides a site for further chemical modification, allowing for the attachment of diverse substituents to tailor the properties of the final molecule. The strategic placement of these functional groups makes this compound a versatile platform for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. N-(Nitrophenyl)cycloamino acids are considered important compounds for the synthesis of poly-condensed nitrogen-containing heterocycles that show marked biological activities. researchgate.net

Role as a Precursor in Pharmaceutical Research

The piperidine carboxamide scaffold is a well-established pharmacophore in modern drug discovery. nih.gov Numerous compounds incorporating this structural motif have been investigated for a wide range of therapeutic applications. Consequently, this compound is a promising precursor for the development of new pharmaceutical agents. The piperidine ring is a common feature in many FDA-approved drugs, and its derivatives have shown a broad spectrum of biological activities. nih.gov

Research has demonstrated that piperidine carboxamides can be designed to act as potent and selective inhibitors of various enzymes, including kinases, which are critical targets in cancer therapy. nih.gov For example, derivatives of N-(2-aminoethyl)piperidine-4-carboxamide have been explored as scaffolds for the development of multikinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1. nih.gov The 2-nitrophenyl group in this compound can be chemically manipulated to introduce different substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The diverse reactivity of nitro compounds makes them ideal for transformation into other functional groups, providing access to a wide array of bioactive amines and their derivatives that are in high demand by the pharmaceutical industry. frontiersin.org

Table 1: Examples of Bioactive Piperidine Carboxamide Derivatives

| Compound Class | Therapeutic Target/Application |

| Piperidine Carboxamides | Anaplastic Lymphoma Kinase (ALK) inhibitors |

| N-(2-aminoethyl)piperidine-4-carboxamide derivatives | Multikinase (VEGFR-2, ERK-2, Abl-1) inhibitors |

| Substituted Piperidine Derivatives | Dopamine (B1211576) reuptake inhibitors, analgesics, antimicrobials |